An In-depth Technical Guide on 2-(2-Hydroxyethyl)benzimidazole (CAS 4857-01-6)
An In-depth Technical Guide on 2-(2-Hydroxyethyl)benzimidazole (CAS 4857-01-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 2-(2-Hydroxyethyl)benzimidazole (CAS 4857-01-6), a heterocyclic compound of interest in pharmaceutical and chemical research. This document consolidates key physicochemical properties, analytical data, and a review of the biological activities associated with the benzimidazole scaffold. Detailed experimental protocols for synthesis and characterization are presented, alongside visualizations of chemical structures and reaction pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Physicochemical Properties
2-(2-Hydroxyethyl)benzimidazole is a solid, white to light yellow powder under standard conditions.[1][2] Its core structure consists of a benzene ring fused to an imidazole ring, with a 2-hydroxyethyl group attached at the 2-position of the imidazole moiety.[]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 4857-01-6 | [1][4][5] |
| Molecular Formula | C9H10N2O | [][4][5] |
| Molecular Weight | 162.19 g/mol | [4][5] |
| Appearance | White to light yellow/brown solid powder | [1][2] |
| Melting Point | 152-154 °C | [1][2][5] |
| Boiling Point | 428.6 ± 28.0 °C at 760 mmHg (Predicted) | [1][5] |
| Density | 1.3 ± 0.1 g/cm³ | [1][4] |
| pKa | 11.79 ± 0.10 (Predicted) | [2][5] |
| Refractive Index | 1.686 | [1][4] |
| XLogP3 | 0.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 48.9 Ų | [1] |
Analytical Characterization
Detailed spectroscopic data is crucial for the unambiguous identification and quality control of 2-(2-Hydroxyethyl)benzimidazole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are fundamental for structural elucidation. Spectral data for this compound are available through chemical suppliers and databases like ChemicalBook.[6][7]
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Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands would include those for O-H stretching (from the hydroxyl group), N-H stretching (from the imidazole ring), C-N stretching, and aromatic C-H stretching.[8] The NIST Chemistry WebBook provides a reference IR spectrum for 1H-Benzimidazole-2-ethanol.[9]
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Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization mass spectrum is available on the NIST Chemistry WebBook.[9] The expected exact mass is 162.0793 g/mol .[1]
Synthesis and Purification
Benzimidazole derivatives are typically synthesized through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[10][11] For 2-(2-Hydroxyethyl)benzimidazole, the synthesis would involve the reaction of o-phenylenediamine with 3-hydroxypropanoic acid or a related precursor.
Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles
This protocol is a generalized method based on common syntheses of benzimidazole derivatives.[11][12]
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Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol.
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Addition of Reagents : Add 3-hydroxypropanoic acid (1.1 equivalents) to the solution. An acid catalyst, such as a mineral acid (e.g., HCl), may be added to facilitate the reaction.
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Reflux : Heat the reaction mixture to reflux and maintain it for several hours (typically 3-6 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
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Workup : After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a base (e.g., sodium bicarbonate solution) until the product precipitates.
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Isolation : Collect the crude product by vacuum filtration and wash it with cold water.
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Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-(2-Hydroxyethyl)benzimidazole.
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Characterization : Confirm the identity and purity of the final product using techniques such as melting point determination, NMR, IR, and MS.
Caption: General synthesis workflow for 2-(2-Hydroxyethyl)benzimidazole.
Biological Activity and Potential Applications
The benzimidazole ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[10][13] While specific studies on 2-(2-Hydroxyethyl)benzimidazole are limited, the broader class of benzimidazole derivatives has shown significant potential in several therapeutic areas.
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Anticancer Activity : Many benzimidazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[13][14][15] Their mechanisms of action can include the inhibition of tubulin polymerization, interference with signaling pathways, and induction of apoptosis.
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Antimicrobial and Antifungal Activity : The benzimidazole core is present in several commercially available anthelmintic drugs (e.g., albendazole).[10] Derivatives have also shown antibacterial and antifungal properties.[16]
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Antiviral Activity : Certain benzimidazole compounds have been identified as potent antiviral agents.[14]
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Other Activities : Other reported activities for this class of compounds include anti-inflammatory, analgesic, antioxidant, and antidiabetic properties.[10][14]
The presence of the hydroxyethyl group in 2-(2-Hydroxyethyl)benzimidazole provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This makes it a valuable building block in drug discovery programs.
References
- 1. echemi.com [echemi.com]
- 2. 2-(2-Hydroxyethyl)benzimidazole CAS#: 4857-01-6 [amp.chemicalbook.com]
- 4. 4857-01-6 2-(2-Hydroxyethyl)benzimidazole AKSci U945 [aksci.com]
- 5. 2-(2-Hydroxyethyl)benzimidazole | 4857-01-6 [chemicalbook.com]
- 6. 2-(2-Hydroxyethyl)benzimidazole(4857-01-6) 1H NMR [m.chemicalbook.com]
- 7. 2-(2-HYDROXYPHENYL)-1H-BENZIMIDAZOLE(2963-66-8) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Benzimidazole-2-ethanol [webbook.nist.gov]
- 10. isca.me [isca.me]
- 11. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
